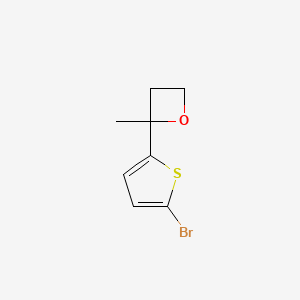

![molecular formula C14H15F3N4OS B2586778 2-{[1-(1,3,4-噻二唑-2-基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶 CAS No. 2198960-15-3](/img/structure/B2586778.png)

2-{[1-(1,3,4-噻二唑-2-基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

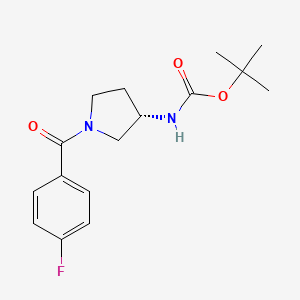

The compound “2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves introducing a hydrophilic skeleton and different chains based on BPTES . This systematic exploration of the structure-activity relationship led to the discovery of superior derivative compounds .Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives involve the introduction of a hydrophilic skeleton and different chains based on BPTES . This leads to the formation of superior derivative compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using different spectroscopic techniques . For instance, the yield, melting point, reaction time, and IR can be determined .科学研究应用

Anticancer Activity

The thiadiazole moiety is known for its anticancer properties. Research has shown that derivatives of thiadiazole, such as 3-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1H-Indole , have been synthesized and screened for their in vitro antiproliferative activity on pancreatic ductal adenocarcinoma (PDAC) cells . This suggests that our compound of interest could potentially be explored for its efficacy against cancer cells, particularly in the context of PDAC.

Antimicrobial Agents

Thiadiazole derivatives have been evaluated for their potent antimicrobial properties. A study has synthesized a series of 1,3,4-thiadiazole derivatives and tested them against various microbial strains, including E. coli , B. mycoides , and C. albicans . The compound could be investigated for its antimicrobial efficacy, possibly leading to the development of new antimicrobial agents.

Antifungal Applications

The structural analogs of thiadiazole have shown enhanced antifungal activity against strains like A. flavus and C. albicans . This indicates that our compound could be a candidate for developing antifungal medications or treatments.

Antiviral Research

Compounds with the thiadiazole structure have been part of studies aiming to discover new non-nucleoside antiviral agents . Although the anti-HIV activity of these compounds may be limited compared to existing treatments, they provide a foundation for future modifications and research in antiviral drug development.

Antibacterial Action

Preliminary screenings of thiadiazole derivatives have shown moderate antibacterial action against a range of bacterial strains, including S. aureus , E. faecalis , E. coli , and K. pneumoniae . This suggests that the compound could be explored for its potential use in treating bacterial infections.

作用机制

Target of Action

The primary target of the compound 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is Glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a critical step in various biochemical pathways .

Mode of Action

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine acts as a selective inhibitor of GLS1 . It binds to the active site of the GLS1 enzyme, thereby inhibiting its activity . This inhibition results in a decrease in the conversion of glutamine to glutamate .

Biochemical Pathways

By inhibiting GLS1, 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is a critical step in various biochemical processes, including energy production and protein synthesis . The inhibition of GLS1 leads to an upregulation of ROS levels .

Pharmacokinetics

The compound 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine exhibits good metabolic stability and bioavailability . It has a bioavailability of 12.4%

Result of Action

The inhibition of GLS1 by 2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine leads to a decrease in the conversion of glutamine to glutamate . This results in an upregulation of ROS levels , which can induce cell death and thus exhibit antitumor activity .

未来方向

The future directions for “2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” and similar compounds involve further exploration of the structure-activity relationship to discover superior derivative compounds . These compounds could potentially be used in a variety of drug categories, offering a new strategy for the development of novel inhibitors .

属性

IUPAC Name |

2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4OS/c15-14(16,17)11-2-1-3-12(19-11)22-8-10-4-6-21(7-5-10)13-20-18-9-23-13/h1-3,9-10H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYMQDWZDWQKJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586695.png)

![2-Tosyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2586696.png)

![N-Methyl-N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2586697.png)

methanone](/img/structure/B2586701.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2586706.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)